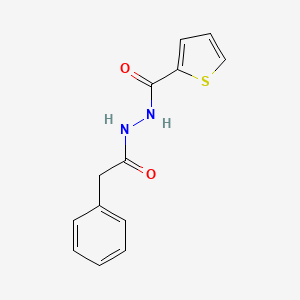![molecular formula C22H27NO3 B5530025 4-(3-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5530025.png)
4-(3-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound under discussion belongs to a category of chemicals that often includes azetidinone cores, which are of significant interest due to their structural uniqueness and potential applications in medicinal chemistry and material science. The structural complexity of these compounds allows for diverse chemical reactions and properties, making them a subject of ongoing research.
Synthesis Analysis
Azetidinones and their derivatives, including compounds with methoxyphenyl groups, are typically synthesized through multi-step organic synthesis involving key steps such as cyclocondensation, azide reduction, and methylation. For example, compounds with structural similarities were synthesized through reactions involving formaldehyde and dimethyl-1,3-propanediamine with p-methoxycarbonylbenzenediazonium chloride (Moser, Bertolasi, & Vaughan, 2005).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are commonly used to determine the molecular structure of such compounds. These methods have elucidated the solid-state structures and solution behaviors of similar compounds, revealing monoclinic and triclinic crystal systems with significant conjugations within their structures (Gluziński, Grochowski, Krajewski, & Pupek, 1991).
Chemical Reactions and Properties
Azetidinones undergo various chemical reactions, including cycloaromatization and cyclocondensation with heteronucleophiles, leading to a variety of heterocyclic structures. These reactions often result in compounds with masked or unmasked aldehyde functionality, demonstrating the chemical versatility of azetidinone derivatives (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003).
Physical Properties Analysis
The physical properties, including melting points, boiling points, and solubility, are influenced by the molecular structure and substituents. The crystal packing and intermolecular interactions, such as hydrogen bonding, play a crucial role in defining these properties.
Chemical Properties Analysis
Azetidinone derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles, electrophiles, and radicals. Their chemical stability, reactivity, and potential for further functionalization are areas of active research. The presence of methoxy and other substituents significantly affects their electronic properties and, consequently, their chemical behavior.
- (Gluziński et al., 1991)
- (Moser, Bertolasi, & Vaughan, 2005)
- (Mahata et al., 2003)
Mechanism of Action
Future Directions
properties
IUPAC Name |
[3-(3-hydroxy-3-methylbutyl)phenyl]-[2-(3-methoxyphenyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-22(2,25)12-10-16-6-4-8-18(14-16)21(24)23-13-11-20(23)17-7-5-9-19(15-17)26-3/h4-9,14-15,20,25H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLQWPQZBXATSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCC2C3=CC(=CC=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-{[2-(3-Methoxyphenyl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide](/img/structure/B5529942.png)
![5-[(4-chlorophenoxy)methyl]-N-(2-pyridinylmethyl)-2-furamide](/img/structure/B5529951.png)
![N-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5529953.png)
![3-{[2-(methylamino)-4-(1-pyrrolidinylcarbonyl)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5529971.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methoxyethanamine hydrochloride](/img/structure/B5529975.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5529986.png)
![N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5530000.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5530009.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-(2-methylphenyl)urea](/img/structure/B5530010.png)
![({4-[(sec-butylamino)sulfonyl]phenyl}amino)(oxo)acetic acid](/img/structure/B5530018.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B5530029.png)

![(1R*,5R*)-N,N-dimethyl-6-{[2-(propylamino)pyrimidin-5-yl]methyl}-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5530044.png)
![3-{[4-(2-chlorophenyl)-3-oxo-1-piperazinyl]carbonyl}-1-methyl-2(1H)-quinolinone](/img/structure/B5530054.png)